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molecular formula C9H6N2O3 B8783499 5-Oxo-5,6-dihydro-1,6-naphthyridine-2-carboxylic acid

5-Oxo-5,6-dihydro-1,6-naphthyridine-2-carboxylic acid

Cat. No. B8783499
M. Wt: 190.16 g/mol
InChI Key: LHEFMWJEBKLQGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08697911B2

Procedure details

Treat a solution of [1,6]naphthyridine-2-carboxylic acid methyl ester (2.00 g, 10.4 mmol) in DCM (dichloromethane) (50 mL) with mCPBA (m-chloroperoxybenzoic acid) (65%, 3.10 g, 12.0 mmol)) at rt (room temperature) and stir for 2 h. Dilute the reaction mixture with EtOAc and water. Wash the organic layers with sat. NaHCO3 and brine. Extract the organic layer with DCM (4×50 mL) and dry the combined organics over MgSO4, filter and concentrate. Purify the compound by silica gel chromatography eluting with a gradient of 0% to 100% EtOAc/hexanes to obtain the desired product 6-oxy-[1,6]naphthyridine-2-carboxylic acid methyl ester in (930 mg, 4.56 mmol).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
3.1 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O:2][C:3]([C:5]1[CH:14]=[CH:13][C:12]2[C:7](=[CH:8][CH:9]=[N:10][CH:11]=2)[N:6]=1)=[O:4].ClC1C=C(C=CC=1)C(OO)=[O:20]>ClCCl.CCOC(C)=O.O>[O:20]=[C:11]1[NH:10][CH:9]=[CH:8][C:7]2[N:6]=[C:5]([C:3]([OH:2])=[O:4])[CH:14]=[CH:13][C:12]1=2

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
COC(=O)C1=NC2=CC=NC=C2C=C1
Name
Quantity
3.1 g
Type
reactant
Smiles
ClC=1C=C(C(=O)OO)C=CC1
Name
Quantity
50 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
stir for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
Wash the organic layers with sat. NaHCO3 and brine
EXTRACTION
Type
EXTRACTION
Details
Extract the organic layer with DCM (4×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry the combined organics over MgSO4
FILTRATION
Type
FILTRATION
Details
filter
CONCENTRATION
Type
CONCENTRATION
Details
concentrate
CUSTOM
Type
CUSTOM
Details
Purify the compound by silica gel chromatography
WASH
Type
WASH
Details
eluting with a gradient of 0% to 100% EtOAc/hexanes

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
O=C1C=2C=CC(=NC2C=CN1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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